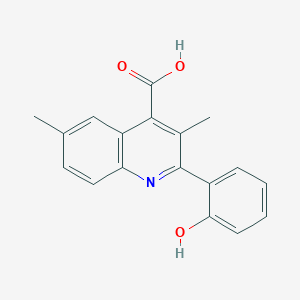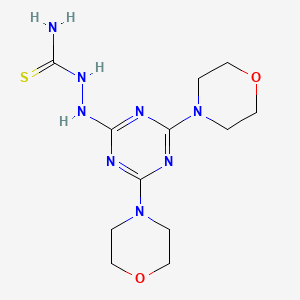
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as HDQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of quinoline, which is a heterocyclic compound commonly found in many natural products and synthetic drugs. In
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. One potential area of research is the development of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid-based drugs for cancer treatment. Studies have shown that 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity, and further research could lead to the development of new cancer treatments. Another potential area of research is the investigation of the mechanism of action of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, which could provide insights into the signaling pathways involved in cancer cell proliferation and survival. Finally, future research could focus on the optimization of the synthesis of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, which could lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion
In conclusion, 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is a chemical compound that has potential applications in biomedical research, particularly in the field of cancer research. The synthesis method of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been optimized to produce high yields and purity, making it a viable compound for research applications. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has some limitations, its potential for use in cancer treatment and other biomedical applications makes it an important compound for future research.
Méthodes De Synthèse
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-aminophenol with 3,6-dimethyl-4-chloroquinolinecarboxylic acid. The resulting product is then subjected to various chemical reactions, including hydrolysis and oxidation, to yield 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. The synthesis of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been optimized to produce high yields and purity, making it a viable compound for research applications.
Applications De Recherche Scientifique
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been extensively studied for its potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-10-7-8-14-13(9-10)16(18(21)22)11(2)17(19-14)12-5-3-4-6-15(12)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUXAUDSZIRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6089527.png)
![N-(4-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6089528.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![ethyl 4-[(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B6089539.png)
![N-methyl-2-{4-[(4-phenyl-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B6089541.png)

![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)
![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)